molecular formula C9H7ClN2O2 B3026942 Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1190321-49-3

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No. B3026942
CAS RN: 1190321-49-3
M. Wt: 210.62
InChI Key: JDGXCXNGYUXAOY-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is a chemical compound with the empirical formula C9H7ClN2O2 . It is a solid substance . The compound is part of a class of chemicals known as halogenated heterocycles .


Molecular Structure Analysis

The molecular weight of “Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is 210.62 . The SMILES string representation of the molecule is COC(=O)c1nc2[nH]ccc2cc1Cl .


Physical And Chemical Properties Analysis

“Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is a solid substance . Its empirical formula is C9H7ClN2O2, and its molecular weight is 210.62 .

Scientific Research Applications

Kinase Inhibitor

“Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is a key component in the synthesis of pexidartinib , a kinase inhibitor drug . Pexidartinib is used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor . It acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit) and fms-like tyrosine kinase-3 (Flt-3) .

Diabetes Treatment

Compounds similar to “Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” have shown efficacy in reducing blood glucose levels . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Cancer Treatment

In cancer research, compounds similar to “Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” have been found to significantly reduce the migration and invasion abilities of certain cancer cells . This suggests potential applications in the development of new cancer treatments.

Synthesis of Pyrazolo[3,4-b]pyridines

“Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” can be used in the synthesis of 1H-Pyrazolo[3,4-b]pyridines . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have been described in more than 5500 references (including 2400 patents) to date .

Agricultural Applications

Pyrrolopyrazine derivatives, which “Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” could potentially be used to synthesize, are known as key N-heterocycles with potential use in agriculture . This suggests that “Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” could have applications in the development of new agricultural products .

Pharmaceutical Research

“Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” and its derivatives can be used in pharmaceutical research for the development of new drugs . The knowledge of the structure of these compounds and the analysis of their intermolecular interactions provide valuable information for further studies, such as the investigation of biological and physicochemical properties .

Mechanism of Action

“Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” and its derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that these compounds could potentially be used in cancer therapy, as abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

properties

IUPAC Name

methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-12-8-6(7)2-5(10)3-11-8/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGXCXNGYUXAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696642
Record name Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

CAS RN

1190321-49-3
Record name Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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